molecular formula C15H12ClN3 B8566968 4-(4-aminophenyl)-6-chloroquinolin-2-amine

4-(4-aminophenyl)-6-chloroquinolin-2-amine

Cat. No. B8566968
M. Wt: 269.73 g/mol
InChI Key: HCWQYZDGLQHDPI-UHFFFAOYSA-N
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Patent
US08106204B2

Procedure details

1.8 ml of concentrated hydrochloric acid were added dropwise to a suspension of 0.59 g of 2-acetylamino-6-chloro-4-(4-nitrophenyl)quinoline and 0.29 g of iron powder, and then the reaction mixture was heated under reflux for 4 hours and filtered while hot. The solvent was removed by distillation, an MPLC was carried out on an MPRC cartridge with a mixture of 10 parts by volume of dichloromethane and 1 part by volume of methanol, and the substance was obtained as a yellow viscous oil.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
2-acetylamino-6-chloro-4-(4-nitrophenyl)quinoline
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
0.29 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C([NH:5][C:6]1[CH:15]=[C:14]([C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-])=O)=[CH:18][CH:17]=2)[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([Cl:25])[CH:12]=2)[N:7]=1)(=O)C>[Fe]>[NH2:5][C:6]1[CH:15]=[C:14]([C:16]2[CH:17]=[CH:18][C:19]([NH2:22])=[CH:20][CH:21]=2)[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([Cl:25])[CH:12]=2)[N:7]=1

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
Cl
Name
2-acetylamino-6-chloro-4-(4-nitrophenyl)quinoline
Quantity
0.59 g
Type
reactant
Smiles
C(C)(=O)NC1=NC2=CC=C(C=C2C(=C1)C1=CC=C(C=C1)[N+](=O)[O-])Cl
Name
Quantity
0.29 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered while hot
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
ADDITION
Type
ADDITION
Details
an MPLC was carried out on an MPRC cartridge with a mixture of 10 parts by volume of dichloromethane and 1 part by volume of methanol
CUSTOM
Type
CUSTOM
Details
the substance was obtained as a yellow viscous oil

Outcomes

Product
Name
Type
Smiles
NC1=NC2=CC=C(C=C2C(=C1)C1=CC=C(C=C1)N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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